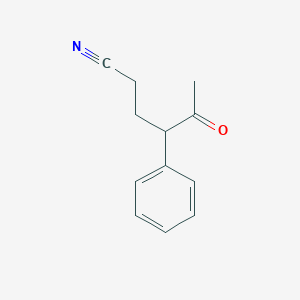
5-Cyano-3-phenyl-2-pentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyano-3-phenyl-2-pentanone is an organic compound characterized by a phenyl group attached to a hexanenitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-3-phenyl-2-pentanone typically involves the cyanoethylation of acetone with acrylonitrile. This reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of catalysts and specific reaction temperatures to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Cyano-3-phenyl-2-pentanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the nitrile group into a carboxylic acid.
Reduction: Reduction reactions can convert the nitrile group into an amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions
Major Products Formed:
Oxidation: 4-Phenyl-5-oxohexanoic acid.
Reduction: 4-Phenyl-5-aminohexanenitrile.
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
5-Cyano-3-phenyl-2-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications .
Mécanisme D'action
The mechanism of action of 5-Cyano-3-phenyl-2-pentanone involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The phenyl group can interact with aromatic receptors, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Phenylacetoacetonitrile: Similar in structure but with different reactivity due to the presence of an acetoacetonitrile moiety.
4-Phenylbutyronitrile: Lacks the ketone group, leading to different chemical properties and reactivity.
5-Phenylpentanenitrile: Similar chain length but different functional groups, affecting its applications and reactivity .
Uniqueness: 5-Cyano-3-phenyl-2-pentanone is unique due to the presence of both a nitrile and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
5-oxo-4-phenylhexanenitrile |
InChI |
InChI=1S/C12H13NO/c1-10(14)12(8-5-9-13)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8H2,1H3 |
Clé InChI |
NQULVRFEVUXZQS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CCC#N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















